ethyl 2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetate
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Description
Ethyl 2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetate is a useful research compound. Its molecular formula is C14H13ClN2O3 and its molecular weight is 292.72 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 292.0614700 g/mol and the complexity rating of the compound is 440. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Mode of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors, which could suggest a potential multi-target mode of action .
Pharmacokinetics
A compound with a similar structure, ethyl 2-(3-chlorophenyl)acetate, has been reported to have high gastrointestinal absorption and is able to permeate the blood-brain barrier .
Action Environment
It’s worth noting that environmental factors such as ph, temperature, and the presence of other substances can potentially affect the stability and efficacy of many compounds .
Biological Activity
Ethyl 2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetate is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical formula and structure:
- Molecular Formula : C15H14ClN3O2
- Molecular Weight : 303.74 g/mol
- CAS Number : 338783-39-4
The structure features a pyridazine ring substituted with a 4-chlorophenyl group and an ester functional group, which may contribute to its biological activities.
Antimicrobial Activity
Research indicates that derivatives of pyridazine compounds exhibit notable antimicrobial properties. This compound has been tested against various bacterial strains, showing promising results in inhibiting growth. A study reported that modifications in the structure of pyridazine derivatives enhanced their antibacterial activity against Gram-positive and Gram-negative bacteria .
Anticonvulsant Activity
The compound has also been evaluated for anticonvulsant properties. In animal models, it demonstrated effectiveness in reducing seizure activity, suggesting potential therapeutic applications in epilepsy treatment. The mechanism appears to involve modulation of neurotransmitter systems, although further studies are needed to elucidate the precise pathways .
Antitumor Activity
This compound has shown cytotoxic effects against various cancer cell lines. In vitro studies revealed that it inhibited cell proliferation in breast cancer (MCF-7) and colon cancer (HCT116) cell lines with IC50 values indicating significant potency compared to standard chemotherapeutic agents . The presence of the chlorophenyl moiety is believed to enhance its interaction with cellular targets involved in cancer progression.
Table 1: Summary of Biological Activities
Biological Activity | Test Subject | Result | Reference |
---|---|---|---|
Antimicrobial | Various bacterial strains | Significant inhibition | |
Anticonvulsant | Animal models | Reduced seizure activity | |
Antitumor | MCF-7, HCT116 cells | IC50 < 10 µM |
Case Study: Antitumor Efficacy
A specific study focused on the antitumor efficacy of this compound involved treating MCF-7 cells with varying concentrations of the compound. The results indicated a dose-dependent reduction in cell viability, with morphological changes consistent with apoptosis observed under microscopy. This suggests that the compound may induce programmed cell death pathways, making it a candidate for further development as an anticancer agent .
Properties
IUPAC Name |
ethyl 2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3/c1-2-20-14(19)9-17-13(18)8-7-12(16-17)10-3-5-11(15)6-4-10/h3-8H,2,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBRAYUZSEMVULO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.